

5-Methylpyrimidin-4(5H)-one: A Technical Overview of a Versatile Heterocyclic Scaffold

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Compound of Interest		
Compound Name:	5-Methylpyrimidin-4(5H)-one	
Cat. No.:	B15538269	Get Quote

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This technical guide provides a comprehensive overview of **5-Methylpyrimidin-4(5H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its tautomeric nature, it is often referred to as 5-Methylpyrimidin-4-ol. This document will address its chemical properties, synthesis, and potential biological activities, drawing upon data for its tautomeric form and related pyrimidine derivatives.

Core Chemical Data

Precise data for **5-Methylpyrimidin-4(5H)-one** is not consistently reported in chemical databases, as it readily interconverts with its more stable tautomer, 5-Methylpyrimidin-4-ol. The data presented below corresponds to this tautomeric form.

Property	Value
CAS Number	101257-87-8
Molecular Formula	C5H6N2O
Molecular Weight	110.11 g/mol

Synthesis of Pyrimidine Derivatives: A General Overview



The synthesis of the pyrimidine core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. While specific experimental protocols for the direct synthesis of **5-Methylpyrimidin-4(5H)-one** are not readily available in the surveyed literature, general methodologies for the synthesis of substituted pyrimidin-4-ones can be adapted. A common and effective strategy involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

Representative Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-one

The following is a generalized protocol based on common synthetic routes for pyrimidine derivatives. This should be considered a representative example and would require optimization for the specific synthesis of **5-Methylpyrimidin-4(5H)-one**.

Materials:

- Ethyl acetoacetate (or a related β-ketoester)
- Formamidine acetate (or another appropriate amidine)
- Sodium ethoxide
- Ethanol (anhydrous)
- Hydrochloric acid (for acidification)
- Drying agent (e.g., anhydrous sodium sulfate)
- Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

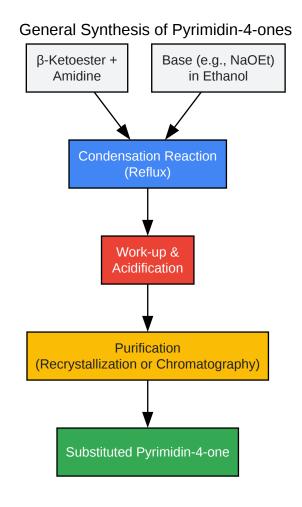
 Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a roundbottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).



- Addition of Reagents: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for a specified period to ensure the formation of the enolate.
- Condensation: Formamidine acetate is then added to the reaction mixture.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water.
- Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the crude product.
- Purification: The crude product is collected by filtration, washed with cold water, and dried.
 Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Synthesis Workflow





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Caption: Generalized workflow for the synthesis of substituted pyrimidin-4-one derivatives.

Potential Biological and Pharmacological Significance

While specific biological data for **5-Methylpyrimidin-4(5H)-one** is limited, the pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. The functional groups present on the pyrimidine ring, such as the methyl group at the 5-position and the keto/hydroxyl group at the 4-position, can significantly influence the molecule's biological activity.

Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:







- Antimicrobial Activity: Many pyrimidine-containing compounds have been investigated for their antibacterial and antifungal properties.
- Anticancer Activity: The pyrimidine nucleus is a key component of several anticancer drugs that interfere with DNA and RNA synthesis.
- Antiviral Activity: Pyrimidine analogues are widely used as antiviral agents.
- Kinase Inhibition: Substituted pyrimidines have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy and inflammatory diseases.

Given the prevalence of the pyrimidine core in pharmacologically active molecules, **5-Methylpyrimidin-4(5H)-one** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.

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